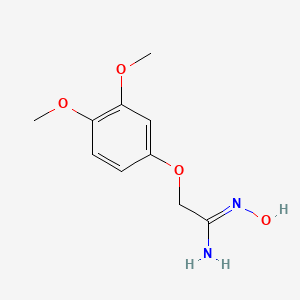
(Z)-2-(3,4-dimethoxyphenoxy)-N'-hydroxyacetimidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-2-(3,4-Dimethoxyphenoxy)-N’-hydroxyacetimidamide is a chemical compound known for its unique structure and potential applications in various fields of scientific research. It is characterized by the presence of a dimethoxyphenoxy group and a hydroxyacetimidamide moiety, which contribute to its distinctive chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-(3,4-dimethoxyphenoxy)-N’-hydroxyacetimidamide typically involves the reaction of 3,4-dimethoxyphenol with appropriate reagents to introduce the hydroxyacetimidamide group. One common method involves the use of oxime formation reactions, where the starting material is treated with hydroxylamine under acidic or basic conditions to form the desired product .
Industrial Production Methods
Industrial production of (Z)-2-(3,4-dimethoxyphenoxy)-N’-hydroxyacetimidamide may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the compound efficiently.
Analyse Des Réactions Chimiques
Types of Reactions
(Z)-2-(3,4-dimethoxyphenoxy)-N’-hydroxyacetimidamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its chemical properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens or nucleophiles can be employed under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
Applications De Recherche Scientifique
(Z)-2-(3,4-dimethoxyphenoxy)-N’-hydroxyacetimidamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a valuable tool for studying biochemical pathways and interactions.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of (Z)-2-(3,4-dimethoxyphenoxy)-N’-hydroxyacetimidamide involves its interaction with molecular targets and pathways within biological systems. The compound may act by binding to specific enzymes or receptors, thereby modulating their activity and influencing various biochemical processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,4-Dimethoxyphenol: Shares the dimethoxyphenol moiety but lacks the hydroxyacetimidamide group.
3,4-Dimethoxyacetophenone: Contains a similar aromatic structure with methoxy groups but differs in the functional groups attached.
Uniqueness
(Z)-2-(3,4-dimethoxyphenoxy)-N’-hydroxyacetimidamide is unique due to the presence of both the dimethoxyphenoxy and hydroxyacetimidamide groups, which confer distinct chemical and biological properties
Propriétés
Formule moléculaire |
C10H14N2O4 |
|---|---|
Poids moléculaire |
226.23 g/mol |
Nom IUPAC |
2-(3,4-dimethoxyphenoxy)-N'-hydroxyethanimidamide |
InChI |
InChI=1S/C10H14N2O4/c1-14-8-4-3-7(5-9(8)15-2)16-6-10(11)12-13/h3-5,13H,6H2,1-2H3,(H2,11,12) |
Clé InChI |
RWMFUEMMWMITHD-UHFFFAOYSA-N |
SMILES isomérique |
COC1=C(C=C(C=C1)OC/C(=N/O)/N)OC |
SMILES canonique |
COC1=C(C=C(C=C1)OCC(=NO)N)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


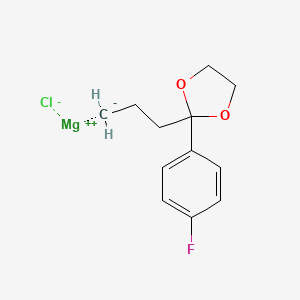
![(1S,2R,3S,4S)-4-(7-(((1R,2R)-2-(3,4-Difluorophenyl)cyclopropyl)amino)-5-(propylthio)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-3-yl)cyclopentane-1,2,3-triol](/img/structure/B14883864.png)
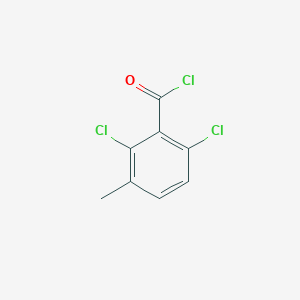
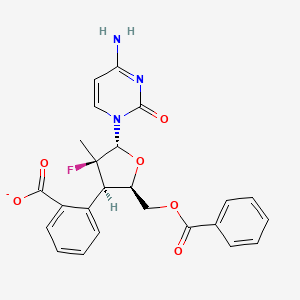
![Imidazo[1,2-a]pyridin-2-ylmethyl carbamimidothioate](/img/structure/B14883878.png)
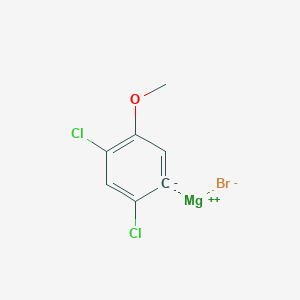
![N'-cyclopentylidene-2-[(2,6-dichlorobenzyl)sulfanyl]acetohydrazide](/img/structure/B14883895.png)
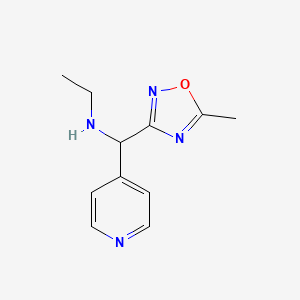

![1-Ethynyl-3-oxabicyclo[3.1.0]hexane](/img/structure/B14883900.png)
![2-(3,4-dihydroxyphenyl)-5-hydroxy-10-(5-methylfuran-2-yl)-9,10-dihydro-4H,8H-pyrano[2,3-f]chromene-4,8-dione](/img/structure/B14883902.png)
![4-Fluoro-2-[(2-methyl-1-piperidino)methyl]phenylZinc bromide](/img/structure/B14883922.png)


